3-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Overview
Description
3-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a difluoromethyl group, a methoxyphenyl group, and a methyl group attached to the pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone.
Cyclization: The pyrazole intermediate undergoes cyclization with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core.
Functional Group Introduction: The difluoromethyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions using appropriate reagents such as difluoromethyl halides and methoxyphenyl halides.
Methylation: The final step involves the methylation of the pyrazolo[1,5-a]pyrimidine core using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the difluoromethyl group, converting it to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or methoxyphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various halides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methylated derivatives.
Substitution: Compounds with different functional groups replacing the original substituents.
Scientific Research Applications
3-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 7-(trifluoromethyl)-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 7-(difluoromethyl)-5-(3-methoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER stands out due to the specific positioning of the difluoromethyl and methoxyphenyl groups, which confer unique chemical properties and biological activities. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-(difluoromethyl)-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O/c1-9-6-14-18-12(8-13(15(16)17)20(14)19-9)10-4-3-5-11(7-10)21-2/h3-8,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUMNNIZNFPCED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC(=CC=C3)OC)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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